1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets and induce changes that result in their biological activities
Biochemical Pathways
It is suggested that endogenous tetrahydroisoquinolines play a role in the control of neurotransmitter function, and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain .
Result of Action
Thiqs are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline alkaloids, to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Mechanism
It is known that isoquinoline alkaloids can interact with various biomolecules and exert their effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline can be synthesized through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding high purity products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene, room temperature or reflux conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the diallyl groups.
1-Phenyl-1,2,3,4-tetrahydro-isoquinoline: A derivative with a phenyl group, used as a precursor in drug synthesis.
3,4-Dihydro-1H-isoquinoline: A related compound with a partially saturated isoquinoline ring.
Uniqueness: 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of two allyl groups, which can influence its reactivity and biological activity. These structural features can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGZPJQDYMQKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC2=CC=CC=C2C(N1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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